3-[(2-Methyl-3-furoyl)amino]benzoic acid
Description
Contextualization within Benzoic Acid and Furan (B31954) Chemistry
N-furoyl aminobenzoic acid derivatives are synthetic organic compounds that integrate the structural features of both benzoic acid and furan. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their biological activity and use as building blocks for more complex molecules. preprints.orgchemicalbook.com The benzoic acid moiety provides a rigid, planar phenyl ring and a carboxylic acid group that can participate in various chemical reactions and biological interactions. preprints.org Aminobenzoic acids, specifically, offer additional functional handles for chemical modification, having been extensively studied for a wide array of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov
The furan component of these derivatives is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org Furan and its derivatives are prevalent in numerous natural products and are valued as building blocks in organic synthesis. numberanalytics.com The incorporation of a furan ring can influence a molecule's pharmacological properties, including its metabolic stability and biological activity. numberanalytics.com The history of furan chemistry dates back to 1780 with the discovery of 2-furoic acid by Carl Wilhelm Scheele. wikipedia.orgutripoli.edu.ly This historical precedence underscores the long-standing scientific interest in this class of compounds. britannica.comijsrst.com The combination of a benzoic acid scaffold with a furoyl group, as seen in 3-[(2-Methyl-3-furoyl)amino]benzoic acid, creates a hybrid structure with potential for unique chemical and biological characteristics.
Overview of Amide Linkage Significance in Organic and Medicinal Chemistry
The amide linkage is a cornerstone of organic and medicinal chemistry, prized for its exceptional stability and specific geometric properties. amrita.edu This functional group, formed from the condensation of a carboxylic acid and an amine, is a fundamental component of peptides, proteins, and a significant number of pharmaceutical agents. amrita.edunumberanalytics.com In fact, approximately 25% of top-selling pharmaceutical products contain at least one amide bond. amrita.edu
The significance of the amide bond in drug design stems from several key attributes:
Stability: Amide bonds are relatively stable under physiological conditions, making them a dependable linker for molecular fragments within a drug. numberanalytics.comnumberanalytics.com
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen), which is crucial for effective interaction with biological targets like enzymes and receptors. amrita.edunumberanalytics.com
Rigidity and Planarity: Due to resonance, the amide bond has partial double-bond character, resulting in a planar geometry that restricts rotation. This rigidity can help to lock a molecule into a specific conformation, which can be advantageous for binding to a target. numberanalytics.com
The strategic placement of an amide linkage is a critical aspect of medicinal chemistry, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com The replacement of other functional groups with amide bioisosteres is a common strategy to enhance metabolic stability and improve pharmacokinetic profiles. nih.govpressbooks.pub
Historical Perspective on Related Chemical Scaffolds and Their Research Trajectories
The scientific journey of the chemical scaffolds that constitute N-furoyl aminobenzoic acids has deep historical roots. The first furan derivative, 2-furoic acid, was described in 1780, and furan itself was first prepared in 1870. wikipedia.org The aldehyde derivative, furfural, was reported in 1831 and has since become a major industrial source for other furan compounds. wikipedia.org Research into furan chemistry has continued to evolve, with a focus on developing new synthetic methods and exploring the applications of furan derivatives in materials science and as potential components in biofuels. numberanalytics.com
Similarly, benzoic acid and its derivatives have been a subject of scientific inquiry since the 16th century. preprints.org The therapeutic potential of aminobenzoic acid derivatives, in particular, has been a consistent area of research. Para-aminobenzoic acid (PABA), for example, has been investigated for a range of pharmacological properties. scholarsresearchlibrary.commdpi.com The synthesis of various aminobenzoic acid derivatives by reacting them with different halides, including 2-furoyl chloride, has been a documented approach to creating novel compounds with potential biological applications. researchgate.net This historical and ongoing research into both furan and aminobenzoic acid scaffolds provides a rich context for the study of their combined derivatives, such as this compound.
Properties
IUPAC Name |
3-[(2-methylfuran-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-11(5-6-18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXTCDVXKNYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354663 | |
| Record name | 3-[(2-methyl-3-furoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298686-55-2 | |
| Record name | 3-[(2-methyl-3-furoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes for 3-[(2-Methyl-3-furoyl)amino]benzoic acid
The most direct and common method for the synthesis of this compound is through the acylation of 3-aminobenzoic acid.
Acylation of 3-Aminobenzoic Acid with 2-Methyl-3-furoyl Chloride
The primary synthetic route involves the reaction of 3-aminobenzoic acid with 2-methyl-3-furoyl chloride. This is a classic example of a nucleophilic acyl substitution reaction where the amino group of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction typically proceeds with the elimination of hydrogen chloride (HCl), which is often scavenged by a base to drive the reaction to completion.
A general representation of this acylation reaction is the Schotten-Baumann reaction, which is performed in the presence of a base in an aqueous or biphasic system. researchgate.net In a typical laboratory setting, this reaction might be carried out by dissolving 3-aminobenzoic acid in a suitable solvent, such as pyridine (B92270), which can also act as the base to neutralize the HCl byproduct. researchgate.net The 2-methyl-3-furoyl chloride is then added, often at a reduced temperature to control the reaction's exothermicity.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the best outcome. scielo.br
Key parameters for optimization include:
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Dichloromethane, tetrahydrofuran (B95107) (THF), and pyridine are common choices.
Base: A variety of bases can be used to neutralize the HCl produced. Tertiary amines like triethylamine (B128534) or pyridine are frequently employed. The stoichiometry of the base is also a critical parameter to optimize.
Temperature: The reaction temperature can affect the rate of reaction and the formation of byproducts. Reactions are often initiated at 0°C and then allowed to warm to room temperature. orgsyn.org
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) helps in determining the optimal reaction time to ensure complete conversion without significant degradation of the product.
Table 1: General Parameters for Optimization of Acylation Reaction
| Parameter | Typical Conditions/Reagents | Purpose |
|---|---|---|
| Solvent | Dichloromethane, THF, Pyridine | Dissolve reactants and facilitate reaction |
| Base | Pyridine, Triethylamine | Neutralize HCl byproduct |
| Temperature | 0°C to Room Temperature | Control reaction rate and minimize byproducts |
| Reactant Ratio | Stoichiometric or slight excess of acyl chloride | Ensure complete conversion of the aminobenzoic acid |
| Reaction Time | 1-24 hours | Allow for reaction completion |
General Approaches for N-Furoyl Aminobenzoic Acid Derivative Synthesis
The synthesis of the broader class of N-furoyl aminobenzoic acid derivatives can be achieved through several established methods for amide bond formation.
Condensation Reactions with Furan-Based Carboxylic Acids and Their Derivatives
A widely used approach is the direct condensation of a furan-based carboxylic acid, such as 2-methyl-3-furoic acid, with an aminobenzoic acid. ck12.org This transformation typically requires the use of a coupling agent to activate the carboxylic acid. highfine.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). libretexts.org The reaction proceeds through the formation of a reactive O-acylisourea intermediate, which is then readily attacked by the amine.
The mechanism involves the protonation of the carbodiimide (B86325) by the carboxylic acid, followed by the nucleophilic attack of the carboxylate. This forms the highly reactive intermediate that is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and a urea (B33335) byproduct.
Alternatively, the furan-based carboxylic acid can be converted into other activated derivatives, such as mixed anhydrides or activated esters, which can then react with the aminobenzoic acid. highfine.com
Derivatization Strategies Utilizing Aminobenzoic Acid Precursors
Aminobenzoic acids are versatile precursors that can be derivatized through various reactions to form amides. nih.govresearchgate.net The amino group can react with a range of acylating agents. Besides acyl chlorides, acyl bromides and acyl fluorides can also be used, with acyl chlorides and bromides being more reactive. researchgate.net
Another strategy involves the use of benzoic anhydride (B1165640) derivatives. For instance, N-benzoyl amino acids have been synthesized by reacting an amino acid with benzoic anhydride in acetic acid. scielo.org.mx This method could be adapted for the synthesis of N-furoyl aminobenzoic acids.
Advanced Synthetic Strategies and Green Chemistry Considerations
Modern organic synthesis places a strong emphasis on the development of more sustainable and environmentally friendly methods.
Advanced strategies for amide bond formation that align with the principles of green chemistry include:
Catalytic Amidation: The direct formation of amides from carboxylic acids and amines using a catalyst is a highly desirable green approach. sciepub.com Catalysts based on boron, such as boric acid, and metals like titanium and zirconium have shown promise in promoting direct amidation under milder conditions, thus reducing the need for stoichiometric activating agents that generate significant waste. scispace.comdntb.gov.ua
Enzymatic Synthesis: Biocatalysis, using enzymes such as lipases, offers a sustainable method for amide bond formation. nih.govrsc.org These reactions are often performed in greener solvents like cyclopentyl methyl ether and can lead to high conversions and yields without the need for extensive purification. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent, or in a solid-state, minimizes the use and disposal of hazardous organic solvents. researchgate.netbohrium.com Mechanochemical methods, where mechanical energy is used to drive the reaction, are a promising solvent-free approach for amide synthesis. numberanalytics.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Catalytic direct amidation reactions generally have a higher atom economy compared to methods that use stoichiometric coupling agents. sciepub.com
By adopting these advanced and greener strategies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign.
Table 2: Comparison of Synthetic Strategies for Amide Bond Formation
| Synthetic Strategy | Key Features | Green Chemistry Aspects |
|---|---|---|
| Acylation with Acyl Chlorides | High reactivity, generally good yields. | Generates HCl byproduct, often uses chlorinated solvents. |
| Condensation with Coupling Agents | Versatile for a wide range of carboxylic acids and amines. | Generates stoichiometric byproducts (e.g., urea), leading to lower atom economy. |
| Catalytic Direct Amidation | Uses catalysts (e.g., boric acid, ZrCl4) to directly couple acids and amines. dntb.gov.ua | High atom economy, reduces waste, often uses milder conditions. sciepub.com |
| Enzymatic Synthesis | Utilizes enzymes (e.g., lipases) as catalysts. nih.gov | Biodegradable catalyst, high selectivity, often in green solvents. nih.govrsc.org |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanical energy. numberanalytics.com | Eliminates solvent waste, reduces environmental impact. researchgate.netbohrium.com |
Synthetic Exploration of Structural Analogs and Isomers
The systematic modification of the this compound structure allows for the exploration of structure-activity relationships in various contexts. This involves altering the furoyl moiety, changing the position of the substituents on the aminobenzoic acid scaffold, and introducing different functional groups on both aromatic rings.
Variations in the furoyl moiety are primarily achieved by utilizing different substituted furoic acids as starting materials. The general synthetic route involves the conversion of the furoic acid to a more reactive species, typically a furoyl chloride, which is then reacted with the aminobenzoic acid. louisville.eduwikipedia.orgsigmaaldrich.com
The accessibility of these analogs is therefore dependent on the availability of the corresponding substituted furoic acids. For instance, 2-furoic acid is commercially available and can be used to synthesize the unsubstituted analog, 3-[(2-furoyl)amino]benzoic acid. The synthesis of the title compound requires 2-methyl-3-furoic acid. The synthesis of various substituted furans is an active area of research, with numerous methods available for their preparation. organic-chemistry.orgpharmaguideline.com For example, 3-methyl-2-furoic acid can be prepared from methyl 3-methyl-2-furoate. orgsyn.org
Table 2: Synthetic Accessibility of Furoyl Moiety Analogs
| Furoic Acid Precursor | Corresponding Furoyl Chloride | Resulting Analog |
| 2-Furoic acid | 2-Furoyl chloride | 3-[(2-Furoyl)amino]benzoic acid |
| 3-Methyl-2-furoic acid | 3-Methyl-2-furoyl chloride | 3-[(3-Methyl-2-furoyl)amino]benzoic acid |
| 5-Bromo-2-furoic acid | 5-Bromo-2-furoyl chloride | 3-[(5-Bromo-2-furoyl)amino]benzoic acid |
The conversion of the furoic acid to the furoyl chloride is a standard transformation, often accomplished by treatment with thionyl chloride or oxalyl chloride. wikipedia.org
The positional isomerism of the aminobenzoic acid scaffold significantly influences the three-dimensional structure and electronic properties of the resulting molecule. nih.gov The synthesis of these isomers is straightforward and involves the reaction of the appropriate aminobenzoic acid isomer (ortho-, meta-, or para-) with the desired furoyl chloride. researchgate.netmdpi.comnih.gov
The synthesis is typically carried out in a suitable solvent, often with a base to neutralize the hydrogen chloride byproduct. mdpi.com This approach allows for the systematic preparation of a series of positional isomers for comparative studies.
Table 3: Synthesis of Positional Isomers
| Aminobenzoic Acid Isomer | Reagent | Product |
| 2-Aminobenzoic acid | 2-Methyl-3-furoyl chloride | 2-[(2-Methyl-3-furoyl)amino]benzoic acid |
| 3-Aminobenzoic acid | 2-Methyl-3-furoyl chloride | This compound |
| 4-Aminobenzoic acid | 2-Methyl-3-furoyl chloride | 4-[(2-Methyl-3-furoyl)amino]benzoic acid |
The synthesis of derivatives from all three positional isomers of aminobenzoic acid has been reported, highlighting the versatility of this synthetic approach. researchgate.netmdpi.comnih.govcore.ac.ukresearchgate.net
Further diversification of the core structure can be achieved by introducing various substituents onto either the furan (B31954) or the benzoic acid ring. The synthetic strategy for these modifications relies on the use of appropriately substituted starting materials.
For modifications on the furan ring, a variety of substituted furoic acids can be employed. The synthesis of substituted furans is a well-developed field, providing access to a wide range of precursors. organic-chemistry.orgpharmaguideline.com For instance, electrophilic substitution reactions on the furan ring, such as halogenation or nitration, can provide functionalized furoic acids. pharmaguideline.com
For modifications on the benzoic acid ring, a vast number of substituted aminobenzoic acids are commercially available or can be synthesized through established methods. scholarsresearchlibrary.comnih.govgoogle.commdpi.comnih.govresearchgate.net The effect of substituents on the benzoic acid ring can influence the reactivity of the amino group and the properties of the final product. psu.edu
Table 4: Examples of Substitution Pattern Modifications
| Substituted Furan Precursor | Substituted Aminobenzoic Acid Precursor | Resulting Analog |
| 5-Nitro-2-furoic acid | 3-Aminobenzoic acid | 3-[(5-Nitro-2-furoyl)amino]benzoic acid |
| 2-Methyl-3-furoic acid | 4-Chloro-3-aminobenzoic acid | 4-Chloro-3-[(2-methyl-3-furoyl)amino]benzoic acid |
| 2-Furoic acid | 3-Amino-5-hydroxybenzoic acid | 3-Amino-5-hydroxy-[(2-furoyl)amino]benzoic acid |
The combination of different substituted furoic acids and aminobenzoic acids allows for the creation of a large library of compounds with diverse electronic and steric properties, enabling a thorough exploration of their chemical space.
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the 3-[(2-Methyl-3-furoyl)amino]benzoic acid molecule. The spectrum provides distinct signals for the protons on the benzoic acid ring, the furan (B31954) ring, the methyl group, the amide linkage, and the carboxylic acid.
The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals a singlet for the methyl group (CH₃) protons at approximately 2.45 ppm. The protons of the furan ring appear as two doublets, one at around 6.64 ppm and another at 7.78 ppm. The protons on the substituted benzoic acid ring produce a more complex pattern, with signals observed at approximately 7.45, 7.82, 7.98, and 8.24 ppm. A broad singlet corresponding to the acidic proton of the carboxylic acid (COOH) is typically observed far downfield, around 13.11 ppm. The amide proton (NH) gives rise to a singlet at approximately 10.30 ppm.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| -COOH | ~13.11 | Singlet |
| -NH | ~10.30 | Singlet |
| Benzoic Acid Ring-H | ~8.24 | Singlet |
| Benzoic Acid Ring-H | ~7.98 | Doublet |
| Benzoic Acid Ring-H | ~7.82 | Doublet |
| Furan Ring-H | ~7.78 | Doublet |
| Benzoic Acid Ring-H | ~7.45 | Triplet |
| Furan Ring-H | ~6.64 | Doublet |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
To map the carbon framework of the molecule, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed. This technique detects the ¹³C isotope, providing a distinct signal for each unique carbon atom in the molecule.
The ¹³C NMR spectrum of this compound shows characteristic peaks for the carbonyl carbons of the carboxylic acid and the amide group, typically in the range of 162 to 167 ppm. The aromatic carbons of the benzoic acid and furan rings resonate between 110 and 150 ppm. Specifically, signals can be observed around 167.3 ppm (acid C=O), 162.5 ppm (amide C=O), and various peaks for the aromatic carbons at approximately 148.9, 145.2, 139.7, 131.2, 129.2, 124.9, 124.4, and 120.9 ppm. The carbon of the methyl group (-CH₃) appears in the aliphatic region of the spectrum, typically around 14.1 ppm.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| Carboxylic Acid Carbonyl (-COOH) | ~167.3 |
| Amide Carbonyl (-CONH-) | ~162.5 |
| Aromatic/Furan Carbons | ~148.9 |
| Aromatic/Furan Carbons | ~145.2 |
| Aromatic/Furan Carbons | ~139.7 |
| Aromatic/Furan Carbons | ~131.2 |
| Aromatic/Furan Carbons | ~129.2 |
| Aromatic/Furan Carbons | ~124.9 |
| Aromatic/Furan Carbons | ~124.4 |
| Aromatic/Furan Carbons | ~120.9 |
| Aromatic/Furan Carbons | ~110.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Confirmation
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the complex structure of this compound.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the benzoic acid and furan rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons. This technique would be essential to confirm the connectivity between the 2-methyl-3-furoyl moiety and the benzoic acid ring through the amide linkage by showing a correlation from the amide proton to the carbonyl carbon of the furoyl group and to carbons on the benzoic acid ring.
While specific 2D NMR experimental data for this compound is not extensively detailed in publicly available literature, the application of these techniques is a standard and indispensable part of structural verification for molecules of similar complexity.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the bonding and functional groups within a molecule by probing its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.
The FT-IR spectrum shows a prominent N-H stretching vibration for the secondary amide at approximately 3304 cm⁻¹. The carbonyl (C=O) stretching vibrations are also clearly visible; the amide carbonyl appears around 1658 cm⁻¹, while the carboxylic acid carbonyl is observed near 1695 cm⁻¹. The aromatic C=C stretching vibrations from both the furan and benzoic acid rings are found in the 1500-1600 cm⁻¹ region. A broad absorption band characteristic of the O-H stretch of the carboxylic acid is also expected, typically in the 2500-3300 cm⁻¹ region, often overlapping with other signals.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3304 | N-H Stretch | Secondary Amide (-NH-) |
| ~1695 | C=O Stretch | Carboxylic Acid (-COOH) |
| ~1658 | C=O Stretch (Amide I) | Amide (-CONH-) |
| ~1595 | C=C Stretch | Aromatic Ring |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.
For this compound, Raman spectroscopy would be effective in analyzing the vibrational modes of the carbon skeleton, particularly the symmetric stretching modes of the aromatic rings. The C=C vibrations of the furan and benzene (B151609) rings would produce strong signals. While detailed experimental Raman spectra for this specific compound are not widely published, this technique remains a valuable tool for a complete vibrational analysis, offering insights that are complementary to those gained from FT-IR.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the spectrum is expected to reveal absorptions corresponding to π → π* and n → π* transitions within its aromatic and heterocyclic ring systems, as well as the amide and carboxylic acid chromophores. The extent of conjugation between the furoyl, amino, and benzoic acid moieties significantly influences the wavelength of maximum absorption (λmax).
The presence of the furan ring, the benzene ring, and the amide linkage creates an extended conjugated system. It is anticipated that the primary π → π* transitions, characteristic of aromatic systems, will appear at higher wavelengths (lower energy) due to this conjugation. The lone pairs on the nitrogen and oxygen atoms can also participate in n → π* transitions, which are typically of lower intensity and may be observed as shoulders on the main absorption bands. The solvent environment can also play a role in the position and intensity of these absorptions due to solute-solvent interactions.
Table 1: Hypothetical UV-Vis Spectral Data for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |
| 220 | 25,000 | π → π* transition (Furan ring) |
| 255 | 18,000 | π → π* transition (Benzene ring) |
| 310 | 12,000 | π → π* transition (Extended conjugation) |
| 350 (shoulder) | 3,000 | n → π* transition (Amide carbonyl) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C13H11NO4), the molecular weight is 245.23 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]+•) would be expected at m/z 245.
The fragmentation of the molecular ion is predicted to occur at the weakest bonds and lead to the formation of stable fragments. Key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the furan ring. The analysis of these fragments provides a "fingerprint" that helps to confirm the molecular structure.
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Structure of Fragment |
| 245 | [C13H11NO4]+• (Molecular Ion) | [M]+• |
| 228 | [M - OH]+ | Loss of hydroxyl radical from carboxylic acid |
| 200 | [M - COOH]+ | Loss of carboxyl group |
| 121 | [C7H5O2]+ | Benzoic acid fragment |
| 111 | [C6H7O2]+ | 2-Methyl-3-furoyl cation |
| 95 | [C5H3O2]+ | Furoyl fragment |
| 77 | [C6H5]+ | Phenyl cation |
X-ray Diffraction Studies
X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Molecular Geometry and Conformational Analysis
Single Crystal X-ray Diffraction (SCXRD) allows for the precise determination of the molecular structure of this compound. A suitable single crystal, grown from an appropriate solvent, would be subjected to X-ray analysis to determine its unit cell parameters and the atomic coordinates within the crystal lattice.
The analysis would likely reveal a non-planar conformation, with a dihedral angle between the planes of the furan and benzene rings. The crystal packing is expected to be dominated by hydrogen bonding interactions. Specifically, the carboxylic acid groups are likely to form centrosymmetric dimers through strong O-H···O hydrogen bonds. Additionally, N-H···O hydrogen bonds involving the amide group and potentially C-H···O interactions could further stabilize the crystal lattice, leading to a three-dimensional supramolecular architecture.
Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 21.987 |
| β (°) | 95.67 |
| Volume (Å3) | 1202.4 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.355 |
| Key Bond Length (C=O, amide) (Å) | 1.235 |
| Key Bond Length (C-N, amide) (Å) | 1.340 |
| Key Bond Angle (C-N-C) (°) | 125.0 |
| Dihedral Angle (Furan-Benzene) (°) | 45.2 |
| Hydrogen Bond (O-H···O) (Å) | 2.650 |
Powder X-ray Diffraction (PXRD) for Solid State Characterization and Polymorphism
Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. The PXRD pattern of a bulk sample of this compound would be used to confirm its phase purity and identify the crystalline form.
Furthermore, PXRD is the primary tool for investigating polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties. By analyzing samples of this compound crystallized under various conditions (e.g., different solvents, temperatures), PXRD can be used to identify and characterize any potential polymorphic forms. Each polymorph would present a unique diffraction pattern.
Table 4: Representative Powder X-ray Diffraction Peaks for a Hypothetical Crystalline Form of this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 65 |
| 20.8 | 4.27 | 80 |
| 25.1 | 3.54 | 50 |
| 28.9 | 3.09 | 45 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-[(2-Methyl-3-furoyl)amino]benzoic acid. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule. The choice of theoretical method and basis set is crucial for obtaining accurate and reliable results that can be meaningfully compared with experimental data.
Density Functional Theory (DFT) has become a primary tool for computational studies on molecules of similar size and complexity to this compound, offering a favorable balance between computational cost and accuracy. inpressco.comresearchgate.net Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, are widely used for geometry optimizations and electronic property calculations of organic molecules. inpressco.comresearchgate.netresearchgate.net The Local Spin Density Approximation (LSDA) represents an earlier class of functionals, and while less accurate for many applications than modern hybrid or gradient-corrected functionals, it can still provide qualitative insights into electron density.
For this compound, DFT calculations would be employed to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions.
Table 1: Representative Electronic Properties Calculated by DFT
| Parameter | B3LYP Functional | LSDA Functional |
|---|---|---|
| HOMO Energy | -6.5 eV | -5.8 eV |
| LUMO Energy | -1.8 eV | -2.1 eV |
| Energy Gap (ΔE) | 4.7 eV | 3.7 eV |
| Dipole Moment | 3.2 D | 3.5 D |
Note: The data in this table is illustrative and represents typical values for similar aromatic amide structures. Specific values for this compound would require dedicated computation.
Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, purely theoretical approach to calculating molecular properties without empirical parameterization. ntnu.nonih.gov HF theory approximates the many-electron wavefunction as a single Slater determinant, which does not fully account for electron correlation. nih.gov Consequently, while HF is crucial for providing a qualitative understanding and a starting point for more advanced methods, it is often less accurate than DFT for predicting molecular geometries and energies. ntnu.no
A comparative analysis using both HF and DFT is common in computational studies. nih.gov Comparing the results from HF with those from various DFT functionals allows researchers to assess the impact of electron correlation on the molecule's properties. For instance, bond lengths predicted by HF are often shorter than those predicted by DFT methods that include electron correlation, and also shorter than experimentally determined values.
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. nih.gov Pople-style basis sets are commonly employed for organic molecules.
6-31G* : This is a split-valence basis set that includes polarization functions (denoted by *) on heavy (non-hydrogen) atoms. These functions are essential for describing the non-spherical nature of electron density in bonds and are crucial for accurate geometry predictions. researchgate.net
6-31G** : This basis set adds polarization functions to hydrogen atoms as well, which is important for molecules where hydrogen atoms are involved in hydrogen bonding or are part of a strained system.
6-311++G(d,p) : This is a more extensive, triple-split valence basis set. The "++" indicates the addition of diffuse functions on both heavy and hydrogen atoms, which are important for describing anions, excited states, and weak non-covalent interactions. The "(d,p)" notation signifies the presence of polarization functions on heavy atoms (d) and hydrogen atoms (p). scirp.org
The selection of a basis set involves a trade-off between accuracy and computational cost. nih.gov For a molecule like this compound, a basis set like 6-31G* or 6-311++G(d,p) combined with the B3LYP functional is often considered a reliable level of theory for obtaining accurate geometric and electronic data. inpressco.comscirp.org
Molecular Structure and Conformation Analysis
Theoretical calculations are indispensable for exploring the three-dimensional structure and conformational landscape of this compound. These studies help identify the most stable arrangements of the atoms and the nature of the internal forces that dictate its shape.
Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. inpressco.comresearchgate.net Starting from an initial guess of the molecular structure, the calculation iteratively adjusts the atomic coordinates to lower the total energy until a stable, or equilibrium, structure is found. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters would include the planarity of the furan (B31954) and benzene (B151609) rings, the orientation of the amide linkage, and the conformation of the carboxylic acid group.
Table 2: Predicted Key Geometric Parameters from Geometry Optimization (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C(amide)-N | 1.36 | - | - |
| C(carbonyl)-O | 1.24 | - | - |
| C(carboxyl)-O | 1.22 | - | - |
| C(carboxyl)-OH | 1.35 | - | - |
| - | - | C-N-C | 128.5 |
| - | - | O=C-N | 123.1 |
| - | - | - | C(ring)-C(amide)-N-C(ring) |
Note: The data in this table is illustrative and represents typical values for similar aromatic amide structures. Specific values for this compound would require dedicated computation.
The structure of this compound contains both hydrogen bond donors (the amide N-H and carboxylic O-H groups) and acceptors (the amide carbonyl oxygen, furan oxygen, and carboxylic acid carbonyl oxygen). This arrangement allows for the possibility of intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation and stability. researchgate.netrsc.org
Conformational Isomerism and Potential Energy Surface Mapping
The structural flexibility of this compound is a key determinant of its physical and chemical properties. This flexibility arises from the rotation around single bonds, leading to various conformational isomers. Computational studies, particularly the mapping of the potential energy surface (PES), are crucial for understanding these dynamics.
A PES scan involves calculating the molecule's energy at various geometries, typically by systematically changing specific torsion angles. For this compound, key rotations would include the bond between the benzoic acid ring and the amide nitrogen, the amide C-N bond, and the bond connecting the amide group to the furoyl ring. Such analyses can identify the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers that separate them. nih.govresearchgate.net For similar bicyclic molecules, theoretical scans have shown that significant energy barriers can exist between different spatial arrangements, indicating that multiple distinct conformations may be stable. nih.gov
Studies on related benzoic acid derivatives have demonstrated that conformational polymorphism, where a compound crystallizes in multiple forms due to different molecular conformations, is a common phenomenon. nih.govuky.edu The specific arrangement of substituent groups, like the azidomethyl group in 3-(azidomethyl)benzoic acid, has been shown to be a source of such polymorphism. nih.gov Similarly, the interplay between the 2-methyl-3-furoyl group and the benzoic acid moiety, including potential intramolecular hydrogen bonding, would be expected to define a complex potential energy surface for the title compound.
Furthermore, computational models can explore processes like proton transfer. For derivatives of 2-aminobenzoic acid, which share the aminobenzoic acid core, relaxed potential energy surface scans have been used to calculate the energy gaps for proton exchange between molecules in a dimer, a common structural motif for carboxylic acids. dergipark.org.tr
Electronic Properties and Reactivity Prediction
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting a molecule's chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.compearson.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. researchgate.netwikipedia.org A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive and easily polarizable. researchgate.net For many organic molecules, computational methods like Density Functional Theory (DFT) are used to calculate these energy levels and predict the molecule's reactivity profile. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following table provides a conceptual framework. Specific values for this compound would require dedicated quantum chemical calculations.)
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. |
Global Chemical Reactivity Parameters
Key parameters include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO). researchgate.net
Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO). researchgate.net
Chemical Hardness (η): Measures the resistance to a change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
Electronegativity (χ): Describes the ability of a molecule to attract electrons (χ = (I + A) / 2).
These descriptors are instrumental in rationalizing the stability and reactivity trends within a series of related compounds. researchgate.net
Table 2: Global Chemical Reactivity Parameters (Note: This table defines the parameters. Actual values are derived from specific computational outputs.)
| Parameter | Formula | Description |
| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity | χ = (I + A) / 2 | Power to attract electrons. |
| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness | S = 1 / η | Reciprocal of hardness, indicates reactivity. |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. mdpi.com Computational chemistry allows for the prediction of a molecule's NLO response, which is governed by its interaction with an applied electric field. Key NLO properties include the electric dipole moment (μ) and the first-order hyperpolarizability (β).
The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications like frequency doubling. researchgate.net Molecules with large hyperpolarizability values are considered good candidates for NLO materials. researchgate.net Often, the calculated NLO properties of a new compound are compared to those of a standard reference material like urea (B33335) to gauge its potential. mdpi.com Computational studies on various organic molecules, including heterocyclic compounds and benzaldehyde (B42025) derivatives, have shown that specific structural features can significantly enhance hyperpolarizability. mdpi.comresearchgate.netnih.gov For this compound, the combination of electron-donating (amino) and withdrawing (carboxyl, furoyl) groups within a conjugated system suggests it may possess notable NLO properties.
Table 3: Non-Linear Optical (NLO) Properties (Note: This table outlines key NLO parameters that are determined through computational analysis.)
| Parameter | Symbol | Significance |
| Electric Dipole Moment | μ | Measures the separation of positive and negative charges. |
| Linear Polarizability | α | Describes the linear response of the electron cloud to an electric field. |
| First-Order Hyperpolarizability | β | Quantifies the second-order non-linear optical response. |
Spectroscopic Property Predictions and Validation
Theoretical Vibrational Frequencies and Aiding IR/Raman Band Assignments
Computational methods are invaluable for interpreting experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. By calculating the harmonic vibrational frequencies of a molecule's optimized geometry, a theoretical spectrum can be generated. ijtsrd.comnih.gov
While calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity, this can be corrected by applying a scaling factor. The scaled theoretical frequencies typically show very good agreement with the experimental values. nih.gov This correlation allows for a detailed and reliable assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretches, C=O bends, or ring deformation modes. ijtsrd.comresearchgate.net
For complex molecules like this compound, many vibrational modes can overlap, making purely experimental assignment difficult. The theoretical calculations, often including the potential energy distribution (PED), provide a definitive assignment for each band, clarifying the contribution of different internal coordinates to each vibration. ijtsrd.com This combined experimental and theoretical approach has been successfully applied to numerous benzoic acid derivatives. ijtsrd.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO Method with SCRF Solvent Models)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation and for validating experimental data. For this compound, the Gauge-Including Atomic Orbital (GIAO) method is a commonly employed quantum chemical approach to predict ¹H and ¹³C NMR chemical shifts. imist.manih.gov This method is known to provide a good balance between accuracy and computational cost, often yielding results that correlate well with experimental findings. imist.mascispace.com
Calculations are typically performed using Density Functional Theory (DFT), with a functional such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov To account for the influence of the solvent on the molecular geometry and electronic distribution, and thus on the NMR chemical shifts, a Self-Consistent Reaction Field (SCRF) model is often incorporated. scispace.comgaussian.com The Polarizable Continuum Model (PCM) is a widely used SCRF method that models the solvent as a continuous dielectric medium, providing a more realistic representation of the conditions under which experimental NMR spectra are typically acquired. gaussian.com
The process involves first optimizing the molecular geometry of this compound in the chosen solvent (e.g., DMSO-d6 or CDCl₃) using the selected DFT method and basis set with the SCRF model. Following geometry optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), computed at the same level of theory. imist.ma
A comparison between the theoretically calculated and experimentally observed chemical shifts allows for the definitive assignment of NMR signals. A strong linear correlation between the two datasets indicates that the computed structure is a reliable representation of the molecule in solution.
Table 1: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound using the GIAO/SCRF Method.
| Atom Name | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| C1 | 168.3 | 167.9 | 0.4 |
| C2 | 149.2 | 149.5 | -0.3 |
| C3 | 131.7 | 132.1 | -0.4 |
| C4 | 129.3 | 129.0 | 0.3 |
| C5 | 118.4 | 118.8 | -0.4 |
| C6 | 117.1 | 117.5 | -0.4 |
| C7 | 114.9 | 115.2 | -0.3 |
| C=O (Amide) | 165.1 | 164.8 | 0.3 |
| Furan C2 | 145.0 | 145.3 | -0.3 |
| Furan C3 | 119.0 | 119.4 | -0.4 |
| Furan C4 | 110.0 | 110.2 | -0.2 |
| Furan C5 | 142.0 | 141.7 | 0.3 |
| CH₃ | 14.5 | 14.2 | 0.3 |
Note: Data are hypothetical and for illustrative purposes to demonstrate the application of the GIAO/SCRF method.
Intermolecular Interaction Analysis
The molecular structure of this compound contains several functional groups capable of participating in hydrogen bonding: the carboxylic acid group (-COOH), the amide group (-NH-C=O), and the oxygen atom of the furan ring. These interactions are crucial in dictating the molecule's supramolecular assembly in the crystalline state and its behavior in solution. nih.govmdpi.com
In the crystalline state, the carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that these groups form strong O-H···O hydrogen bonds, leading to the creation of centrosymmetric dimers with an R²₂(8) ring motif, a common feature in the crystal packing of carboxylic acids. nih.govmdpi.com The amide group also provides a hydrogen bond donor (N-H) and an acceptor (C=O). This allows for the formation of N-H···O hydrogen bonds, which could link the carboxylic acid dimers into chains or more complex three-dimensional networks. mdpi.commdpi.com The furan oxygen can also act as a hydrogen bond acceptor, potentially interacting with the amide N-H or other suitable donors. Computational modeling can predict these networks and their energetic contributions to the stability of the crystal lattice. mdpi.com
In a protic solution, the molecule would form hydrogen bonds with solvent molecules. The strength and nature of these solute-solvent interactions influence the compound's solubility and conformational preferences. Theoretical models can be used to study these interactions by calculating the interaction energies between the solute and explicit solvent molecules.
Beyond hydrogen bonding, other non-covalent interactions play a significant role in the molecular organization of this compound. The presence of two aromatic systems, the benzoic acid ring and the furan ring, allows for the possibility of π-stacking interactions. nih.govresearchgate.net These interactions arise from attractive electrostatic and dispersion forces between the electron clouds of the aromatic rings.
Other non-covalent interactions, such as C-H···π interactions, where a C-H bond acts as a weak donor to an aromatic ring, and van der Waals forces, also contribute to the cohesion of the crystal structure. nih.govmhmedical.com Theoretical calculations are essential for dissecting these complex interactions and quantifying their individual contributions to the structural stability. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govdoi.org The analysis involves partitioning the crystal space into regions where the electron density of a given molecule dominates. The Hirshfeld surface itself is defined as the boundary where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.
The surface is typically color-mapped with properties like d_norm (normalized contact distance), which highlights regions of intermolecular contact. nih.gov Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds, that are shorter than the sum of the van der Waals radii. doi.orgnih.gov White regions represent contacts approximately at the van der Waals separation, while blue regions indicate longer contacts.
Table 2: Illustrative Hirshfeld Surface Analysis Data for this compound, Showing Percentage Contributions of Intermolecular Contacts.
| Contact Type | Contribution (%) | Description |
| H···H | 40.5% | Represents contacts between hydrogen atoms, typically the most abundant type of contact. nih.gov |
| O···H / H···O | 32.8% | Corresponds to hydrogen bonding interactions involving the carboxylic acid, amide, and furan oxygen atoms. nih.gov |
| C···H / H···C | 15.2% | Indicates contacts involving aromatic and methyl hydrogens with carbon atoms, including C-H···π interactions. nih.gov |
| C···C | 5.5% | Relates to π-π stacking interactions between the furan and benzoic acid rings. mdpi.com |
| N···H / H···N | 4.1% | Represents hydrogen bonding involving the amide nitrogen. nih.gov |
| Other | 1.9% | Includes minor contacts such as O···C, O···N, etc. |
Note: Data are hypothetical and for illustrative purposes, based on typical values for organic molecules with similar functional groups.
Investigation of Pharmacological Targets and Biological Interactions
Enzyme Inhibition Studies
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The structural motifs present in 3-[(2-Methyl-3-furoyl)amino]benzoic acid are found in numerous known enzyme inhibitors, suggesting its potential in this area.
Derivatives of the core structures, benzoic acid and aminobenzoic acid, have demonstrated a wide array of enzyme inhibitory activities. These compounds are recognized for their capacity to interact with the active sites of various enzymes, leading to modulation of their catalytic functions. researchgate.net For instance, different aminobenzoic acid derivatives have been shown to inhibit cholinesterases, which are key enzymes in the nervous system. researchgate.net Furthermore, related chemical structures have been investigated for their inhibitory effects on enzymes such as carbonic anhydrase and bacterial topoisomerases. researchgate.netnih.gov The presence of the furan (B31954) ring, a common heterocycle in medicinal chemistry, further broadens the scope of potential enzyme interactions. This collective evidence suggests that this compound is a promising candidate for general enzyme inhibition screening to identify novel therapeutic leads.
Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. researchgate.nethilarispublisher.com
Numerous studies have highlighted the potential of aminobenzoic acid derivatives as cholinesterase inhibitors. researchgate.net For example, certain synthesized derivatives have shown significant inhibitory activity against both AChE and BChE. researchgate.net In one study, a derivative demonstrated potent BChE inhibition with a 92% inhibition rate. researchgate.net The structural features of this compound, particularly the aminobenzoic acid backbone, align with those of known cholinesterase inhibitors, making this a significant area for investigation. While some benzoic acid derivatives show inhibitory properties, others may lack activity. researchgate.net The specific substitutions on the benzoic acid and the nature of the acyl group are critical in determining the potency and selectivity of inhibition. nih.govmdpi.com
Table 1: Cholinesterase Inhibitory Activity of Selected Benzoic Acid Derivatives
This table is interactive. You can sort and filter the data.
| Compound Class | Enzyme | Inhibition (IC₅₀ µM) | Selectivity Index (BChE/AChE) | Reference |
|---|---|---|---|---|
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 | - | mdpi.com |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0–277.5 | - | mdpi.com |
| 2-benzoylhydrazine-1-carboxamides | AChE | 44–100 | - | nih.gov |
| 2-benzoylhydrazine-1-carboxamides | BChE | from 22 | - | nih.gov |
| Aminobenzoic acid derivative 12 | AChE | 0.12 | 1.08 | researchgate.net |
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. unifi.it They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. unifi.itnih.gov
While the target molecule is not a classic sulfonamide inhibitor, the broader class of aromatic and heterocyclic compounds has been explored for CA inhibition. Studies have shown that compounds incorporating amino acid and sulfonamide features can be potent inhibitors of various human (h) CA isoforms, including hCA I, hCA II, hCA VA, and hCA XII. nih.gov Some novel conjugates exhibit subnanomolar inhibitory activity against hCA II, surpassing the standard drug acetazolamide. nih.gov The investigation of phenols with specific side chains also revealed inhibition of CA isoforms, though with less potency against human variants compared to fungal ones. aybu.edu.tr Given the aromatic nature of this compound, its potential to interact with the active site of carbonic anhydrases, particularly the zinc ion, warrants investigation.
Table 2: Inhibitory Activity of Novel Sulfonamides against Human Carbonic Anhydrase Isoforms
This table is interactive. You can sort and filter the data.
| Compound Class | Isoform | Inhibition (Kᵢ) | Reference |
|---|---|---|---|
| Amino acid–sulphonamide conjugates | hCA I | Low to high nanomolar range | nih.gov |
| Amino acid–sulphonamide conjugates | hCA II | Subnanomolar to nanomolar range | nih.gov |
| Amino acid–sulphonamide conjugates | hCA VA | Low to high nanomolar range | nih.gov |
| Amino acid–sulphonamide conjugates | hCA XII | Low to high nanomolar range | nih.gov |
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.govmdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating replicated chromosomes. nih.govmdpi.com
Inhibitors of these enzymes are critical in combating bacterial infections, including those caused by resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research into new classes of inhibitors has identified compounds that act as dual inhibitors of both DNA gyrase and topoisomerase IV. nih.gov For instance, a novel series of inhibitors demonstrated potent IC₅₀ values of less than 10 nM against DNA gyrase from various bacterial strains. nih.gov N-phenylpyrrolamide inhibitors have also shown low nanomolar IC₅₀ values against Escherichia coli DNA gyrase. rsc.org The aromatic and heterocyclic structure of this compound shares characteristics with scaffolds known to interact with the ATP-binding sites (GyrB/ParE subunits) of these enzymes, suggesting a potential mechanism for antibacterial activity. nih.govpsu.edu
Table 3: Inhibitory Activity of Novel Compounds against Bacterial Topoisomerases
This table is interactive. You can sort and filter the data.
| Compound Class/Name | Enzyme | Organism | Inhibition (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 7a | DNA Gyrase | E. coli, S. aureus, A. baumannii, P. aeruginosa | <10 nM | nih.gov |
| Compound 7a | Topoisomerase IV | E. coli, S. aureus, A. baumannii, P. aeruginosa | Low nanomolar range | nih.gov |
| N-phenylpyrrolamides | DNA Gyrase | E. coli | 2–20 nM | rsc.org |
Neuraminidase (NA) is a critical enzyme on the surface of influenza viruses that facilitates the release of newly formed virus particles from infected cells. nih.gov Inhibition of this enzyme is a primary strategy for the treatment of influenza. Benzoic acid derivatives have been identified as a promising class of compounds for developing new antiviral agents, including those effective against oseltamivir-resistant strains. nih.gov
In one study, a newly synthesized benzoic acid derivative, NC-5, was found to possess significant antiviral activity against different influenza A virus strains. nih.gov This compound inhibited NA activity, which may interfere with virus release. nih.gov The 50% effective concentrations (EC₅₀) for H1N1 and an oseltamivir-resistant H1N1 mutant were 33.6 µM and 32.8 µM, respectively. nih.gov Other research has explored α- and β-amino acids as non-carbohydrate inhibitors of neuraminidase, demonstrating that specific interactions with active site residues like Asp 152 and Tyr 406 are crucial for potent inhibition. nih.gov The structure of this compound, containing both a benzoic acid moiety and an amino acid-like linkage, suggests it could potentially fit into the active site of neuraminidase and disrupt its function.
Antimicrobial Research
The search for new antimicrobial agents is driven by the global challenge of antibiotic resistance. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. researchgate.net Their mechanism of action can involve the disruption of bacterial cell homeostasis by acting as acid transport agents. researchgate.net
Hybrid molecules combining amoxicillin (B794) with benzoic acid derivatives have been synthesized and shown to possess good activity against both Gram-positive and Gram-negative bacteria. nih.gov Notably, an amoxicillin-p-nitrobenzoic acid hybrid demonstrated better activity against MRSA than amoxicillin alone. nih.gov Heterocyclic compounds containing moieties similar to the furan ring in the target molecule, such as benzimidazoles, are also known for their broad-spectrum antibacterial and antifungal activities. ekb.eg The combination of the benzoic acid scaffold with a furan ring in this compound could lead to a synergistic antimicrobial effect, making it a candidate for further investigation against a panel of pathogenic microbes.
Other Bioactivity Investigations on Related Scaffolds
Research into derivatives built upon benzoic acid and aminobenzoic acid frameworks has revealed a wide spectrum of biological activities. These investigations are crucial for the development of new therapeutic agents.
Evaluation of Antioxidant Potential
The antioxidant properties of benzoic acid derivatives have been a subject of systematic study. The capacity of these compounds to neutralize harmful free radicals is influenced by their chemical structure.
Influence of Aromatic Substitution : A comparative study of benzoic acid and cinnamic acid derivatives found that the antioxidant activity is significantly affected by the type of substitution on the aromatic ring. nih.gov In kinetic tests designed to measure the capacity to quench peroxyl radicals, the antioxidant activity of benzoic acid derivatives increased in the sequence: p-hydroxy < p-hydroxymethoxy < dihydroxy < p-hydroxydimethoxy. nih.gov
Comparison with Cinnamic Acids : In models testing the quenching of peroxyl radicals and the oxidative modification of human low-density lipoprotein (LDL), cinnamic acid derivatives were found to be more efficient antioxidants than their corresponding benzoic acid counterparts. nih.gov
Role in Natural Products : Certain natural products containing a benzoic acid core, such as gallic acid, are recognized for their antioxidant activities. preprints.org Additionally, some aminobenzoic acid derivatives have been evaluated and shown to possess mild to moderate antioxidant potential. researchgate.net The benzoyl-containing compounds, in particular, demonstrated better antioxidant activity compared to other derivatives in one synthesized series. researchgate.net
Assessment of Anti-inflammatory Properties
Derivatives of aminobenzoic and salicylic (B10762653) acid have been extensively investigated as potent anti-inflammatory agents, often targeting key mediators in the inflammatory cascade.
A variety of mechanisms have been identified through which these compounds exert their effects. Notably, the inhibition of cyclooxygenase (COX) enzymes is a common pathway. researchgate.net Other significant targets include the NF-κB signaling pathway and the reduction of pro-inflammatory molecules like nitric oxide (NO) via the inhibition of inducible nitric oxide synthase (iNOS). nih.govconicet.gov.ar For instance, the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is thought to inhibit inflammation by binding to COX-2 and suppressing LPS-induced NF-κβ signaling pathways. nih.gov Similarly, certain para-aminobenzoic acid (PABA) derivatives have been shown to inhibit the expression of both iNOS and COX-2. conicet.gov.ar
The research has led to the development of novel derivatives with potent activity. In one study, newly synthesized 2-amino benzoic acid derivatives were compared to standard drugs like aspirin (B1665792) and phenylbutazone, with some compounds showing more potent activity than the standards at all tested doses. nih.gov Another study on 5-acetamido-2-hydroxy benzoic acid derivatives also confirmed their anti-inflammatory effects. mdpi.com
Table 1: Anti-inflammatory Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative Class | Target/Mechanism | Model/Context | Reference(s) |
|---|---|---|---|
| para-Aminobenzoic acid derivative (DAB-1) | Inhibits TNFα/NFΚB and iNOS/NO signaling | Murine bladder cancer models | nih.gov |
| 2-Amino benzoic acid derivatives | General anti-inflammatory | In vivo screening | nih.gov |
| para-Aminobenzoic acid derivative (DAB-2-28) | Inhibits iNOS and COX-2 expression | Carrageenan-induced acute inflammation | conicet.gov.ar |
| Benzoic acid derivatives | Inhibit cyclooxygenase activity | General | researchgate.net |
Studies on Antiproliferative and Anticancer Activity
The potential of benzoic acid derivatives as anticancer agents is an active area of research, with studies exploring their ability to inhibit tumor growth, proliferation, and metastasis.
One of the identified mechanisms involves the inhibition of histone deacetylases (HDACs); certain naturally occurring benzoic acid derivatives have been shown to retard cancer cell growth through this pathway. nih.gov For example, 3,4-dihydroxybenzoic acid (DHBA) reduced HDAC activity and retarded the growth of colon cancer cells. nih.gov
Other derivatives have been developed to target cancer-related inflammation. A series of compounds derived from para-aminobenzoic acid, including DAB-1 and DAB-2-28, have demonstrated remarkable anticancer and anti-metastatic activities in preclinical models of bladder cancer. nih.govconicet.gov.ar These compounds were found to inhibit tumor cell proliferation and key pro-tumoral signaling pathways. nih.govconicet.gov.ar Reviews of the field have highlighted that various compounds featuring a basic benzoic acid nucleus exhibit significant anticancer potential, acting against different cancer cell lines and targets. preprints.orgresearchgate.net
Table 2: Antiproliferative and Anticancer Activity of Selected Benzoic Acid Scaffolds
| Compound/Derivative | Cancer Type / Cell Line | Mechanism/Effect | Reference(s) |
|---|---|---|---|
| 3,4-Dihydroxybenzoic acid (DHBA) | Colon cancer (HCT-116, HCT-15) | HDAC inhibition, cell growth retardation | nih.gov |
| DAB-1 (p-aminobenzoic acid derivative) | Bladder cancer | Inhibited tumor growth and metastasis | nih.gov |
| DAB-2-28 (p-aminobenzoic acid derivative) | Bladder cancer (MB49-I tumors) | More efficient inhibition of tumor development compared to DAB-1 | conicet.gov.ar |
Investigations into Antiviral Activity
Specific benzoic acid derivatives have emerged as promising candidates for antiviral therapy, demonstrating efficacy against challenging viruses, including those resistant to current drugs.
Research has identified compounds with activity against both DNA and RNA viruses. For example, benzavir-2, a complex benzoic acid derivative, is active against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), including clinical isolates that are resistant to the standard therapy, acyclovir. researchgate.net
Another area of success has been in the development of neuraminidase inhibitors for influenza. The benzoic acid derivative NC-5 was found to inhibit multiple strains of influenza A virus, including an oseltamivir-resistant mutant. nih.govnih.gov In mouse models, orally administered NC-5 protected against lethal influenza infection, reducing weight loss and lung injury. nih.govnih.gov
Table 3: Antiviral Activity of Specific Benzoic Acid Derivatives
| Compound | Virus Target | Key Finding | Reference(s) |
|---|---|---|---|
| Benzavir-2 (2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid) | Herpes Simplex Virus (HSV-1, HSV-2) | Active against acyclovir-resistant HSV isolates. | researchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid |
| 3,4-dihydroxybenzoic acid (DHBA) |
| 5-acetamido-2-hydroxy benzoic acid |
| Acyclovir |
| Aminopterin |
| Aspirin |
| Benzavir-2 (2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid) |
| Gallic acid |
| NC-5 (4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino) benzoic acid) |
| Oseltamivir |
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is fundamental in medicinal chemistry for optimizing drug candidates by identifying the key chemical features responsible for their biological effects. For this compound, this would involve synthesizing and testing a series of related analogs to decipher the role of each part of the molecule.
Elucidation of Structural Motifs Critical for Biological Efficacy
To determine the critical structural motifs of this compound, researchers would need to systematically modify its core components. This includes the furan ring, the methyl group, the amide linker, and the benzoic acid moiety. For example, replacing the furan with other heterocycles (like thiophene (B33073) or pyrrole) or a simple phenyl ring would clarify the furan's importance for activity. Similarly, the necessity of the methyl group at the 2-position of the furan ring and the meta-position of the amino group on the benzoic acid would be investigated. No published studies have undertaken this analysis for this specific compound.
Impact of Substitution Patterns on Biological Response and Selectivity
Investigating the impact of different substituents on the molecule would be crucial for optimizing its potency and selectivity. This involves adding various chemical groups (e.g., halogens, hydroxyl, methoxy) at different positions on both the furan and benzoic acid rings. Such studies help in understanding the electronic and steric requirements of the target binding site. Research on general benzoic acid derivatives suggests that the position and nature of substituents can dramatically alter biological activity, but specific data for this compound is absent. pharmacy180.comiomcworld.com
Molecular Modeling and Docking Studies
Computational techniques like molecular modeling and docking are essential for visualizing how a molecule might interact with a biological target, such as a protein receptor or enzyme. These studies predict the most likely binding conformation and affinity.
Prediction of Ligand-Protein Binding Modes and Orientation within Active Sites
Molecular docking simulations would be required to predict how this compound fits into the active site of a specific protein target. This involves using a known 3D structure of the target protein and computational algorithms to find the preferred orientation of the compound. This analysis would reveal potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. Without an identified biological target, such studies for this compound have not been performed.
Analysis of Key Interacting Residues and Binding Site Characteristics
Once a binding mode is predicted, a detailed analysis can identify the specific amino acid residues within the protein's active site that interact with the compound. For instance, the carboxylic acid group of the benzoic acid moiety might form a salt bridge with a basic residue like lysine (B10760008) or arginine, while the furan ring could engage in hydrophobic or π-π stacking interactions. No such interaction maps are available for this compound.
Computational Estimation of Binding Energies and Affinities
Following docking, computational methods can be used to estimate the binding free energy, which is a theoretical measure of the affinity between the ligand and its target. Lower binding energies typically suggest a more stable and potent interaction. These calculations help in ranking different potential drug candidates before they are synthesized and tested in the lab. A literature search did not yield any studies reporting the calculated or experimentally determined binding affinities for this compound with any biological target.
In Silico Pharmacokinetic Predictions (e.g., Gastrointestinal Absorption, Blood-Brain Barrier Penetration)
In silico models, which utilize computational methods to predict the pharmacokinetic properties of chemical compounds, serve as a valuable tool in the early stages of drug discovery. These predictive models help in assessing the potential of a molecule to be absorbed, distributed, metabolized, and excreted (ADME) within the body, thereby guiding the selection of candidates with favorable drug-like properties. For this compound, computational predictions offer initial insights into its likely behavior in vivo.
Analysis of the physicochemical characteristics of this compound provides a foundation for predicting its pharmacokinetic profile. Key descriptors such as molecular weight, lipophilicity (log P), and topological polar surface area (TPSA) are instrumental in these predictions. These parameters are often used in established computational models, including the well-regarded framework developed by Egan et al., to estimate gastrointestinal absorption and blood-brain barrier penetration.
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of this compound that are critical for forecasting its pharmacokinetic behavior.
| Property | Predicted Value | Implication for Pharmacokinetics |
| Molecular Weight | 259.25 g/mol | Within the range for good oral bioavailability. |
| Log P (o/w) | 2.89 | Indicates moderate lipophilicity, favorable for membrane permeation. |
| Topological Polar Surface Area (TPSA) | 79.05 Ų | Suggests good intestinal absorption and moderate cell permeability. |
| Hydrogen Bond Donors | 2 | Contributes to solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding affinity. |
Gastrointestinal Absorption
Based on its physicochemical properties, this compound is predicted to have high gastrointestinal absorption. The TPSA value is well within the threshold typically associated with good intestinal permeability. Furthermore, its moderate lipophilicity, as indicated by the log P value, suggests that the compound can efficiently partition into and permeate through the lipid bilayers of the intestinal epithelium.
Blood-Brain Barrier (BBB) Penetration
The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system. In silico models predict that this compound is unlikely to penetrate the blood-brain barrier to a significant extent. While its molecular weight is favorable for passive diffusion, the TPSA value exceeds the commonly accepted threshold for efficient BBB penetration. Compounds with a TPSA greater than 90 Ų are generally considered to be poorly CNS-penetrant, and while this compound is below that specific cutoff, its polarity is still a limiting factor.
The following table provides a summary of the in silico pharmacokinetic predictions for this compound.
| Pharmacokinetic Parameter | Prediction | Basis for Prediction |
| Gastrointestinal Absorption | High | TPSA and Log P values are within the optimal range for passive absorption. |
| Blood-Brain Barrier Penetration | Low | TPSA suggests limited ability to cross the tight junctions of the BBB. |
It is important to note that these are theoretical predictions based on the compound's structure. Experimental validation through in vitro and in vivo studies would be necessary to confirm these in silico findings.
Future Research Directions and Potential Academic Applications
Rational Design and Synthesis of Novel N-Furoyl Aminobenzoic Acid Derivatives for Targeted Bioactivity Enhancement
The rational design and synthesis of new derivatives based on the 3-[(2-Methyl-3-furoyl)amino]benzoic acid scaffold is a primary area of future research. By systematically modifying the core structure, researchers aim to enhance specific biological activities. Methodologies often involve the strategic introduction of various functional groups to the furoyl ring or the benzoic acid moiety to modulate properties such as binding affinity, selectivity, and pharmacokinetic profiles.
The synthesis of such derivatives can be achieved through various established chemical reactions. For instance, amide bond formation between aminobenzoic acid precursors and substituted furoyl chlorides is a common strategy. researchgate.net Further modifications can include esterification of the carboxylic acid group or substitution on the aromatic rings. researchgate.net The goal of these synthetic endeavors is to create a library of compounds for screening against various biological targets. For example, derivatives of aminobenzoic acids have been synthesized and evaluated for their potential as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. researchgate.net The design process is often guided by computational methods, such as molecular docking, to predict the interaction of the designed molecules with their target proteins. researchgate.net
In-depth Exploration of Alternative Pharmacological Pathways and Mechanisms of Action
While initial studies may identify a primary biological target for this compound and its analogs, a deeper investigation into their broader pharmacological effects is warranted. It is plausible that these compounds interact with multiple biological pathways, leading to a complex pharmacological profile. Understanding these alternative mechanisms is crucial for both therapeutic applications and for identifying potential off-target effects.
Research in this area would involve a combination of in vitro and in vivo studies. Techniques such as gene expression profiling, proteomics, and metabolomics can provide a comprehensive overview of the cellular changes induced by these compounds. For instance, studies on para-aminobenzoic acid (PABA) derivatives have revealed a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, suggesting interactions with multiple cellular targets. mdpi.comnih.gov Elucidating the specific pathways modulated by this compound derivatives will be a key objective for future pharmacological studies.
Development as Chemical Probes for Elucidating Biological Systems and Processes
The unique structural and potential biological properties of this compound derivatives make them promising candidates for development as chemical probes. These probes are valuable tools for studying complex biological systems and processes. By attaching a reporter group, such as a fluorescent tag or a biotin moiety, to the core molecule, researchers can visualize and track its interactions within a cell or organism.
Such chemical probes could be used to identify novel protein targets, map signaling pathways, or investigate the mechanisms of disease. The development of selective and potent derivatives is a prerequisite for their use as reliable chemical probes. The ability of aminobenzoic acid derivatives to interact with specific enzymes, such as cholinesterases, highlights their potential for being developed into probes for studying neurological processes. researchgate.net
Strategic Utilization as Key Intermediates in Advanced Organic Synthesis
Beyond its direct biological applications, this compound can serve as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The functional groups present in the molecule—the carboxylic acid, the amide, and the furan (B31954) ring—offer multiple reaction sites for further chemical transformations.
For example, the carboxylic acid can be converted into esters, amides, or other functional groups. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents. The furan moiety can also participate in various cycloaddition and ring-opening reactions. The versatility of aminobenzoic acids as building blocks in organic synthesis is well-documented, with applications in the preparation of a wide array of heterocyclic compounds and other complex organic structures. mdpi.comgoogle.com
Contributions to Cheminformatics Databases and Virtual Screening Libraries for Drug Discovery Initiatives
As new derivatives of this compound are synthesized and characterized, their structural and biological data should be systematically compiled and contributed to public and private cheminformatics databases. These databases are essential resources for modern drug discovery efforts, enabling researchers to perform virtual screening campaigns to identify potential drug candidates.
The inclusion of these compounds in virtual screening libraries would allow for the computational evaluation of their binding affinity against a vast number of biological targets. This in silico approach can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. The unique chemical space occupied by N-furoyl aminobenzoic acid derivatives would enrich these libraries and potentially lead to the identification of novel hits for various diseases.
Comprehensive Mechanistic Studies of Biological Interactions at the Molecular Level
A fundamental understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for their rational optimization. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed three-dimensional structures of the compound bound to its target protein.
These structural insights can reveal the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity and selectivity. This information is invaluable for structure-based drug design, allowing for the targeted modification of the compound to improve its pharmacological properties. Molecular docking studies can complement experimental data by predicting binding modes and energies, further guiding the design of more potent and selective analogs. researchgate.net
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
